molecular formula C15H13N3O3S B2408829 N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-16-9

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2408829
CAS No.: 851945-16-9
M. Wt: 315.35
InChI Key: OMEPPALKGMQEQF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolopyrimidine family, which is known for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-10(14(20)18(9)15)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEPPALKGMQEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

The three-component condensation method represents a direct pathway for constructing the thiazolopyrimidine core. This approach typically combines a thiazole precursor (e.g., 2-aminothiazole), a pyrimidine derivative (such as ethyl acetoacetate), and 2-methoxyaniline in a one-pot reaction. Stoichiometric ratios of 1:1:1 for these components are common, though slight excesses of the aromatic amine (1.2 equiv) improve carboxamide formation.

Catalytic Systems and Solvent Selection

Reactions proceed optimally in polar aprotic solvents like dimethylformamide (DMF) at 80–90°C for 8–12 hours. Triethylamine (10 mol%) acts as both a base and catalyst, neutralizing HCl byproducts during cyclization. Recent protocols substitute DMF with cyclopentyl methyl ether (CPME), achieving comparable yields (68–72%) while enhancing environmental sustainability.

Optimization of Reaction Parameters

Key parameters influencing yield include:

  • Temperature : Below 80°C leads to incomplete ring closure; above 100°C promotes decomposition.
  • Catalyst loading : 10–15 mol% triethylamine maximizes efficiency without side-product formation.
  • Mixing efficiency : Magnetic stirring at 500 rpm ensures homogeneous heat distribution.

Table 1: Representative Three-Component Reaction Conditions

Component Quantity (mmol) Solvent Catalyst Yield (%)
2-Aminothiazole 10 DMF Et₃N 68
Ethyl acetoacetate 10 CPME Et₃N 72
2-Methoxyaniline 12 DMF/CPME Et₃N 70

Chalcone-Based Cyclocondensation Approach

Synthesis of Chalcone Intermediates

Chalcones serve as critical precursors in this route. For example, (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanolic NaOH (40°C, 6 h). The resulting chalcone exhibits a trans-configuration confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$).

Thiazolopyrimidine Ring Formation

The chalcone undergoes cyclocondensation with thiourea (1.2 equiv) in glacial acetic acid under reflux (8 h), forming 3,4-dihydropyrimidine-2-thione. Subsequent treatment with chloroacetic acid (1.5 equiv) in acetic anhydride at 120°C for 4 h induces thiazole ring closure, yielding the thiazolopyrimidine scaffold.

Carboxamide Functionalization

Reaction of the thiazolopyrimidine intermediate with 2-methoxyaniline (1.1 equiv) in toluene under Dean-Stark conditions (140°C, 12 h) installs the carboxamide group. Azeotropic removal of water drives the reaction to completion, achieving 65–70% isolated yield after recrystallization from ethyl acetate/hexane.

Table 2: Chalcone Route Reaction Timeline

Step Duration (h) Temperature (°C) Yield (%)
Chalcone synthesis 6 40 78
Dihydropyrimidine 8 118 62
Thiazolopyrimidine 4 120 68
Carboxamide formation 12 140 65

Continuous Flow Synthesis for Industrial Production

Reactor Design and Process Intensification

Industrial-scale production employs tubular flow reactors (ID = 2 mm, L = 10 m) with staggered herringbone mixers. Residence times of 8–10 minutes at 150°C achieve 85% conversion, significantly outperforming batch reactors.

Yield Enhancement Through Flow Chemistry

Key advantages include:

  • Improved heat transfer : Eliminates hot spots causing decomposition.
  • Precise stoichiometric control : Automated pumps maintain molar ratios within ±2%.
  • Scalability : Linear scale-up from lab to production with consistent yields (72–75%).

Green Chemistry Approaches in Thiazolopyrimidine Synthesis

Solvent-Free Mechanochemical Methods

Ball milling (400 rpm, 30 min) of solid 2-aminothiazole, ethyl acetoacetate, and 2-methoxyaniline with K₂CO₃ (20 mol%) achieves 60% yield without solvents. This method reduces waste generation by 90% compared to traditional routes.

Ultrasonic-Assisted Synthesis

Ultrasonication (40 kHz, 300 W) in ethanol at 50°C accelerates reaction kinetics, completing the three-component condensation in 2 h (yield = 70%). Cavitation effects enhance mass transfer and reduce particle aggregation.

Comparative Analysis of Synthetic Methodologies

Yield Comparison Across Different Methods

Table 3: Method Efficiency Evaluation

Method Yield Range (%) Purity (HPLC) Scalability
Multi-component batch 68–72 98.5 Moderate
Chalcone cyclocondensation 62–65 97.8 Low
Continuous flow 72–75 99.1 High
Mechanochemical 58–60 96.3 Moderate

Purity and Scalability Considerations

HPLC analyses reveal flow synthesis produces the highest purity material (99.1%), attributed to minimized side reactions. While mechanochemical methods offer environmental benefits, their lower yields and manual labor requirements limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidines and triazolopyrimidines, which exhibit a range of biological activities .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. A common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation. This approach emphasizes green chemistry principles by utilizing environmentally benign solvents and optimizing atom economy.

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance its chemical properties and biological activities.

Biology

The compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolopyrimidine possess notable antimicrobial properties. The methoxy group enhances interaction with microbial targets, making it effective against various bacterial strains.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, in vitro studies indicate significant reduction in cell viability in cervical adenocarcinoma (HeLa) cells with an IC50 value lower than that of the reference drug Sorafenib. This activity is linked to its ability to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to inhibit certain kinases and promote apoptosis positions it as a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions.

Activity Effect
AntimicrobialEffective against various bacterial strains; enhanced by methoxy group
AnticancerSignificant cytotoxicity against HeLa cells; superior potency compared to Sorafenib
Anti-inflammatoryReduces production of inflammatory markers (e.g., TNF-alpha, IL-6)

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

Safety and Toxicity Assessment

Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production . Additionally, it exhibits cytotoxic effects by disrupting the genetic pathways of cancer cells, leading to cell death .

Biological Activity

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazolopyrimidine family, characterized by a thiazole ring fused to a pyrimidine ring. The methoxyphenyl group enhances its solubility and bioavailability. The synthesis of this compound generally involves multi-step reactions that include oxidation, reduction, and substitution processes.

PropertyValue
Molecular FormulaC15H13N3O3S
Molecular Weight315.35 g/mol
IUPAC NameThis compound
CAS Number851945-16-9

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines showed high efficiency against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity towards normal liver cells .

In vitro studies have shown that compounds with similar structures can inhibit tumor growth effectively. For instance, one derivative was reported to have cytotoxicity two times higher than the reference drug Sorafenib against M-HeLa cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidine derivatives have been associated with antibacterial and antifungal activities. A review highlighted that these compounds often possess significant activity against various pathogens due to their ability to interfere with microbial cellular processes .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : Its structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Study on Cytotoxicity

A recent study focused on the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. The results indicated that compounds with a methoxy group exhibited enhanced activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines compared to those without such substituents .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazolo[3,2-a]pyrimidines against common bacterial strains. The results showed that these compounds effectively inhibited the growth of E. coli and S. aureus, suggesting their potential as therapeutic agents in treating infections .

Q & A

Q. What are the standard synthetic protocols for preparing thiazolo[3,2-a]pyrimidine derivatives, and how are they optimized for reproducibility?

Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A common method involves refluxing a thioglycolic acid derivative with substituted aldehydes and pyrimidine precursors in acetic acid/acetic anhydride mixtures. For example, condensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and benzaldehyde derivatives yields fused thiazolopyrimidines . Optimization focuses on reaction time (8–10 hours), solvent ratios (e.g., 1:1 acetic acid/anhydride), and recrystallization conditions (ethyl acetate/ethanol) to achieve >75% yields and high purity.

Q. How is X-ray crystallography employed to resolve the molecular structure and confirm regiochemistry?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment. The SHELX program suite (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and ring puckering. For instance, deviations of ~0.224 Å from the mean pyrimidine plane indicate a flattened boat conformation, while dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) confirm stereoelectronic effects . Hydrogen-bonding patterns (C–H···O) are mapped using graph-set analysis to validate intermolecular interactions .

Intermediate Research Questions

Q. How do spectroscopic techniques (NMR, IR) complement crystallographic data in characterizing substituent effects?

  • NMR : Methoxy groups (e.g., 2-methoxyphenyl) show distinct singlet peaks at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). Coupling constants (e.g., 3JHH^3J_{H-H} ~8–10 Hz) confirm substituent positions.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups validate functionalization . Discrepancies between calculated (DFT) and observed spectra are resolved via SCXRD refinement .

Q. What computational methods predict the reactivity of the carboxamide group in nucleophilic/electrophilic reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to assess nucleophilic (LUMO) sites. For example, the carboxamide’s carbonyl group exhibits high electrophilicity (ω ~5.2 eV), favoring nucleophilic attack at C6 . Molecular electrostatic potential (MEP) maps highlight electron-deficient regions for targeted functionalization .

Advanced Research Questions

Q. How are data contradictions resolved when spectroscopic and crystallographic results conflict?

Case Study: A study reported conflicting NMR (C7 methyl at δ 2.1 ppm) and SCXRD data (C7–CH₃ bond length: 1.48 Å vs. predicted 1.52 Å). Resolution involved:

  • Re-refining SCXRD data with SHELXL to check for thermal motion errors (ADP analysis).
  • Variable-temperature NMR to assess conformational dynamics (e.g., ring puckering at C5) .
  • Hirshfeld surface analysis to quantify intermolecular forces distorting bond lengths .

Q. What experimental designs evaluate bioactivity while minimizing false positives in thiazolopyrimidine derivatives?

  • Antibacterial Assays : Use microdilution (MIC) protocols with Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Positive controls (ciprofloxacin) and solvent controls (DMSO <1%) ensure validity. SAR studies link 2-methoxyphenyl substitution to enhanced membrane disruption .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells assess selectivity (IC₅₀ >100 µM for non-toxic profiles). Confocal microscopy tracks cellular uptake via fluorescent analogs .

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